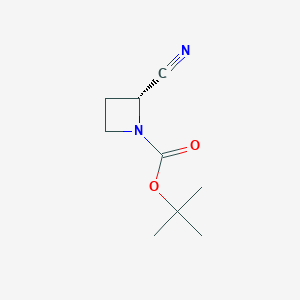
N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide, also known as EPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPTA is a thioacetamide derivative that has been synthesized using a novel method, and its properties have been extensively studied to explore its potential applications.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell differentiation. By inhibiting HDAC activity, this compound can induce the expression of genes that promote apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis in cancer cells, and the inhibition of certain enzymes. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. This compound is also relatively easy to synthesize, making it a promising candidate for large-scale production. However, one of the main limitations of this compound is its limited solubility in water, which could make it difficult to administer in vivo.
List of
Future Directions
1. Further studies to elucidate the mechanism of action of N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide.
2. Development of novel this compound derivatives with improved solubility and bioavailability.
3. Investigation of the potential applications of this compound in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
4. Exploration of the potential applications of this compound in material science, such as the development of advanced materials with unique properties.
5. Investigation of the potential synergistic effects of this compound with other anticancer drugs.
6. Development of novel drug delivery systems for this compound to improve its bioavailability and efficacy.
7. Investigation of the potential applications of this compound in combination therapy with other drugs.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide involves the reaction of 2-phenyl-4-tosyloxazole-5-thiol with ethoxyacetyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-ethoxyaniline. The reaction proceeds through a series of steps, resulting in the formation of this compound as the final product. The synthesis method used for this compound is relatively simple and efficient, making it a promising candidate for large-scale production.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, which could have implications for the treatment of various diseases. In material science, this compound has been shown to exhibit unique properties that could be exploited for the development of advanced materials.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S2/c1-3-32-21-13-11-20(12-14-21)27-23(29)17-34-26-25(28-24(33-26)19-7-5-4-6-8-19)35(30,31)22-15-9-18(2)10-16-22/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYQIEUGZJIBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)
![3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2656538.png)
![3-[Bis(2-hydroxyethyl)amino]-1-carbazol-9-ylpropan-2-ol, chloride](/img/structure/B2656539.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzamide](/img/structure/B2656540.png)
![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2656542.png)


![N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656546.png)


![N-(3-fluoro-4-methylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2656551.png)

![tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide](/img/structure/B2656553.png)